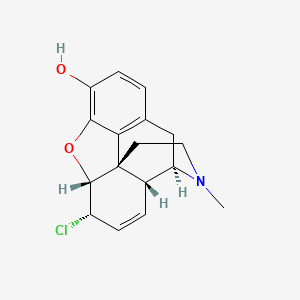
Chloromorphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromorphide, also known as α-chloromorphide, is an opiate analog derived from morphine, where the 6-hydroxy group has been replaced by chlorine. Developed in 1933 in Germany, it is approximately ten times more potent than morphine. This compound exhibits similar effects to morphine, such as sedation, analgesia, and respiratory depression .
Métodos De Preparación
Chloromorphide is synthesized by halogenating morphine. The process involves replacing the 6-hydroxy group of morphine with a chlorine atom. This can be achieved through various halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods typically involve on-site synthesis due to the compound’s specific applications and regulatory considerations .
Análisis De Reacciones Químicas
Chloromorphide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorine atom or other functional groups within the molecule.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various halogenated and dehalogenated derivatives of this compound .
Aplicaciones Científicas De Investigación
Chloromorphide is primarily used in scientific research as a precursor and intermediate in the synthesis of semi-synthetic opioid analgesic drugs. It is particularly valuable for creating compounds with modifications at the 7, 8, and/or 14 positions on the morphine carbon skeleton . These modifications can lead to the development of new analgesics with improved efficacy and reduced side effects. Additionally, this compound and its derivatives are used in studies exploring the structure-activity relationships of opioid compounds .
Mecanismo De Acción
Chloromorphide exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of mu-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and resulting in analgesia and sedation .
Comparación Con Compuestos Similares
Chloromorphide is part of a series of opioids known as morphides and codides. Similar compounds include:
α-Chlorocodide: The codeine analog of this compound, used as an intermediate in the synthesis of desomorphine.
α-Bromomorphide: A brominated analog with similar properties and applications.
α-Iodomorphide: An iodinated analog used in research and manufacturing.
This compound is unique due to its high potency and specific structural modifications, making it a valuable tool in opioid research and drug development .
Propiedades
Número CAS |
63783-53-9 |
|---|---|
Fórmula molecular |
C17H18ClNO2 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H18ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2-5,10-12,16,20H,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1 |
Clave InChI |
URUOTSLJEBANHA-ZFDIKFDDSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)Cl |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















